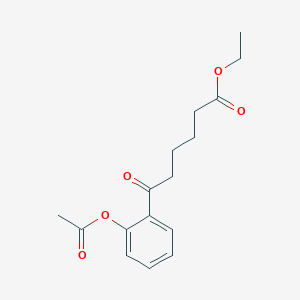

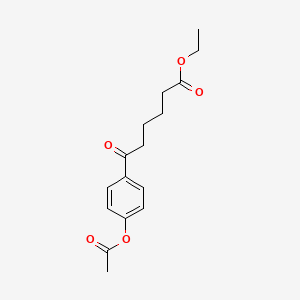

![molecular formula C14H16O5 B1326088 5-(苯并[d][1,3]二氧杂环-5-基)-5-氧代戊酸乙酯 CAS No. 951889-28-4](/img/structure/B1326088.png)

5-(苯并[d][1,3]二氧杂环-5-基)-5-氧代戊酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .

科学研究应用

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate: , also known as Ethyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate, has several unique applications in scientific research. Below are detailed sections focusing on different fields where this compound is utilized:

Flavouring Substance

This compound is synthesized chemically and intended to be used as a flavouring substance in specific food categories, although it is not intended for use in beverages .

Pb 2+ Sensor Development

Research has led to the development of a simple, sensitive, and selective Pb 2+ sensor based on derivatives of this compound. It is modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix via an electrochemical approach .

Antitumor Properties

Some derivatives of this compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Anticancer Activity

A series of compounds bearing this moiety have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute cancer cell lines .

Antibacterial Potential

There is literature suggesting the antibacterial potential of compounds containing this functional group .

Synthesis of Derrubone

It has been used in the synthesis of derrubone, which is an isoflavonoid with various biological activities .

Isotope Ratio Mass Spectrometry

This compound has been used as a standard to analyze seized methamphetamine samples showing unique profiles of stable isotopic compositions by isotope ratio mass spectrometry .

Pharmaceutical Precursor

It serves as a critical chemical precursor in diverse industrial applications, notably in the pharmaceutical sector .

未来方向

The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

作用机制

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

It is plausible that the compound may influence pathways related to cell cycle regulation and apoptosis, given the observed effects of related compounds .

Result of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . These effects could potentially be attributed to Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate as well.

属性

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate | |

CAS RN |

951889-28-4 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

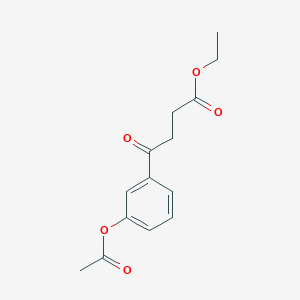

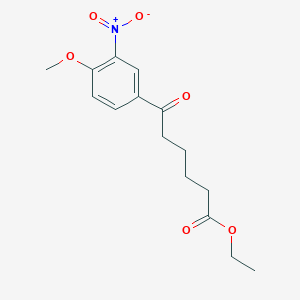

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

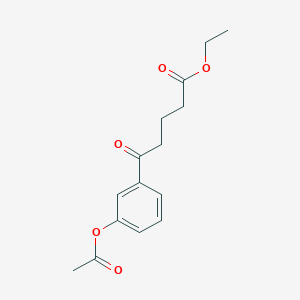

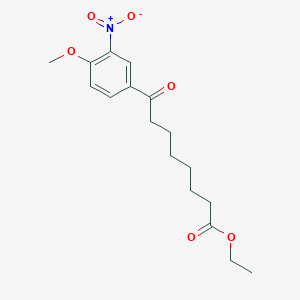

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

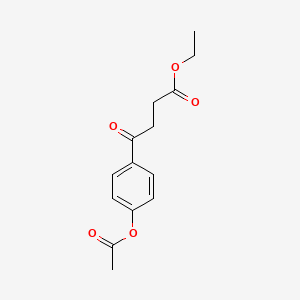

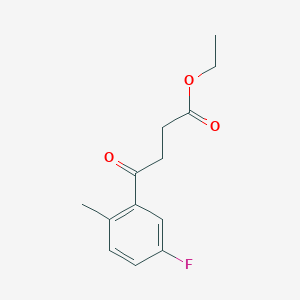

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)